molecular formula C9H10ClN3 B567928 3-(1H-Imidazol-2-yl)aniline hydrochloride CAS No. 1261269-04-8

3-(1H-Imidazol-2-yl)aniline hydrochloride

Cat. No.: B567928
CAS No.: 1261269-04-8
M. Wt: 195.65
InChI Key: MYQNJGGSUDCMPX-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-2-yl)aniline hydrochloride is a heteroaromatic compound featuring an aniline moiety substituted at the meta position with a 1H-imidazol-2-yl group. The hydrochloride salt enhances its solubility and stability, making it valuable in pharmaceutical and chemical synthesis.

Properties

IUPAC Name

3-(1H-imidazol-2-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.ClH/c10-8-3-1-2-7(6-8)9-11-4-5-12-9;/h1-6H,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQNJGGSUDCMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC=CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Imidazol-2-yl)aniline hydrochloride typically involves the formation of the imidazole ring followed by the introduction of the aniline group. Common synthetic methods include:

Industrial Production Methods: Industrial production of 3-(1H-Imidazol-2-yl)aniline hydrochloride may involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Structural Isomers: Positional Variations

(a) 4-(1H-Imidazol-2-yl)aniline Derivatives
  • Structure : The imidazole group is attached to the para position of the aniline ring.
  • For example, 4-(1H-Imidazol-2-yl)aniline dihydrochloride (CAS 1235440-77-3) has a purity of 98% and is used in medicinal chemistry .
  • Synthesis : Combi-Blocks reports 96% purity for the free base (CAS 13682-33-2), synthesized via nucleophilic displacement or coupling reactions .
(b) 2-(1H-Imidazol-1-yl)aniline Hydrochloride
  • Structure : Imidazole substitution at the ortho position.
Table 1: Positional Isomer Comparison
Compound Name Substitution Position CAS Number Purity (%) Key Applications
3-(1H-Imidazol-2-yl)aniline dihydrochloride Meta 1258650-47-3 N/A Research chemical
4-(1H-Imidazol-2-yl)aniline dihydrochloride Para 1235440-77-3 98 Kinase inhibition
2-(2-Imidazolyl)aniline hydrochloride Ortho 1261269-03-7 95 Organic synthesis

Functional Group Modifications

(a) 3-(1-Butyl-1H-imidazol-2-yl)aniline
  • Structure : A butyl group is attached to the imidazole nitrogen.
  • Properties : Increased lipophilicity (MW 215.3) compared to the parent compound, which may enhance membrane permeability but reduce aqueous solubility. This derivative is stored as an oil at room temperature .
(b) 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride
  • Structure : Features a partially saturated imidazole ring.
  • Properties : Reduced aromaticity may lower metabolic stability but improve selectivity for certain targets (e.g., Factor XIA inhibitors) .
Table 2: Functional Group Variations
Compound Name Functional Modification Molecular Weight Key Properties
3-(1H-Imidazol-2-yl)aniline hydrochloride Base structure 195.65 (free base) High polarity
3-(1-Butyl-1H-imidazol-2-yl)aniline N-alkylation 215.3 Lipophilic, oil form
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline HCl Dihydroimidazole 197.66 Enhanced selectivity

Biological Activity

3-(1H-Imidazol-2-yl)aniline hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

3-(1H-Imidazol-2-yl)aniline hydrochloride is characterized by an imidazole ring attached to an aniline moiety. This structural feature is significant for its interaction with biological targets. The compound's molecular formula is C9H10ClN3, and its CAS number is 1261269.

Antioxidant Activity

Research indicates that derivatives of imidazole compounds often exhibit antioxidant properties. In a study evaluating various imidazole derivatives, compounds similar to 3-(1H-Imidazol-2-yl)aniline showed moderate to strong antioxidant activities using techniques such as DPPH and FRAP assays. For instance, certain derivatives demonstrated IC50 values ranging from 18.65 µM to 28.33 µM against oxidative stress, indicating potential use in preventing oxidative damage in biological systems .

Antidiabetic Potential

The compound has also been investigated for its antidiabetic properties. In vitro assays revealed that it could inhibit α-amylase and α-glucosidase activities, enzymes critical in carbohydrate metabolism. The most active compounds in related studies showed IC50 values comparable to standard medications such as acarbose, suggesting that 3-(1H-Imidazol-2-yl)aniline hydrochloride may be effective in managing blood glucose levels .

Antiviral Activity

Some studies have explored the antiviral potential of imidazole derivatives against HIV-1 integrase (IN). Compounds with similar structures exhibited significant inhibition rates (over 50%) against IN, suggesting that 3-(1H-Imidazol-2-yl)aniline hydrochloride could serve as a lead compound for developing new antiviral agents .

The biological activity of 3-(1H-Imidazol-2-yl)aniline hydrochloride can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The imidazole moiety allows for interactions with active sites of enzymes such as α-amylase and α-glucosidase, leading to competitive inhibition.
  • Receptor Binding : The compound may bind to various receptors involved in cellular signaling pathways, potentially modulating responses relevant to cancer and metabolic disorders.

Study on Antioxidant and Antidiabetic Activities

A recent study synthesized a series of benzimidazole urea derivatives related to imidazole compounds. These derivatives were evaluated for their antioxidant and antidiabetic activities, revealing a range of IC50 values that highlight their effectiveness in inhibiting oxidative stress and carbohydrate digestion enzymes .

CompoundAntioxidant Activity (IC50 µM)α-Amylase Inhibition (IC50 µM)α-Glucosidase Inhibition (IC50 µM)
3a18.6518.6517.47
3b20.7020.7021.97
3g22.3322.3323.01
Acarbose14.21-15.41

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